molecular formula C12H8F3NO4 B2831321 1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione CAS No. 1251533-33-1

1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B2831321
CAS No.: 1251533-33-1
M. Wt: 287.194
InChI Key: LCBFGXLSRQYKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . This group is often used in medicinal chemistry due to its ability to modify the physicochemical properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group can influence the physical and chemical properties of the compound .

Scientific Research Applications

  • Synthesis of Amino Acids : A derivative of pyrrolidine-2,5-dione is used in a one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminobutyric acid (GABA), demonstrating an efficient synthesis approach with high yields and purities (Cal et al., 2012).

  • Corrosion Inhibition : Derivatives of pyrrolidine-2,5-dione, namely 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been found to be effective as corrosion inhibitors for carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).

  • Organic Synthesis : This compound has been used as an oxidizing agent for the synthesis of various organic compounds. For instance, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione is an effective agent for oxidizing pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).

  • Electronic and Optoelectronic Applications : Derivatives of pyrrolidine-2,5-dione, such as in the case of diketopyrrolopyrrole, have been explored for their use in organic solar cells and photoluminescent materials, showing promising properties for electronic applications (Gupta et al., 2017); (Beyerlein & Tieke, 2000).

  • Pharmaceutical and Medicinal Chemistry : While specific applications in this area for the exact compound were not found, closely related derivatives have been investigated for their potential in pharmaceuticals, such as in the study of forced degradation and photodegradation of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are analgesic active compounds (Muszalska et al., 2015).

  • Materials Science : Studies in materials science have also utilized derivatives of pyrrolidine-2,5-dione. For example, the study of the electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface explores the formation of phenanthroline-5,6-dione (Gayathri & Kumar, 2014).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-7(2-4-8)11(19)20-16-9(17)5-6-10(16)18/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBFGXLSRQYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.